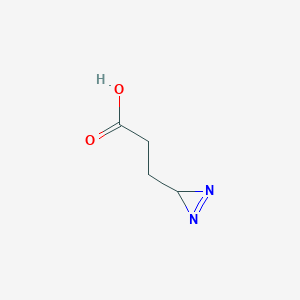
3h-Diazirine-3-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3h-Diazirine-3-propanoic acid is a chemical compound with the molecular weight of 114.1 . It’s often used in biochemical research as a photo-crosslinking agent .
Synthesis Analysis
Diazirines can be synthesized from ketones . The synthetic schemes that begin with ketones involve conversion of the ketone with the desired substituents to diaziridines. These diaziridenes are then subsequently oxidized to form the desired diazirines .Molecular Structure Analysis
The molecular formula of this compound is C4H6N2O2 .Chemical Reactions Analysis
Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation. Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H, or N–H bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 233.0±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Aplicaciones Científicas De Investigación
Photolysis and Thermolysis Studies
Studies on the thermolysis of 3h-Diazirine-3-propanoic acid and related compounds have revealed interesting insights. The thermolyses of these compounds have been explored in solution, and the reactions are found to be unimolecular and fit linear Arrhenius plots. This research is significant as it helps understand the stability and decomposition pathways of diazirines under different conditions, which is crucial for their application in various scientific fields (Stevens et al., 1990).
Photoaffinity Labeling
Diazirines, including variants of this compound, are widely used in photoaffinity labeling (PAL) to trap noncovalent interactions with biomolecules. Research has shown that diazirines exhibit preferential labeling of certain amino acids and can be used effectively in biomolecular labeling experiments. This makes them valuable tools in studying protein interactions and functions (West et al., 2020).
Synthesis and Chemical Reactions
The synthesis and reactions of this compound derivatives have been extensively studied. For example, the synthesis of 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, a cleavable carbene-generating reagent, has been described. These studies contribute to the development of novel compounds for various applications, including molecular biology (Kogon et al., 1992).
Application in Biological Studies
This compound and its derivatives have been used to probe protein conformation and monitor conformational transitions in proteins. This application is crucial in understanding the structural features and functional aspects of proteins in different states (Craig et al., 2002).
Mecanismo De Acción
Target of Action
It is known that this compound is used as achemical probe in biological studies . When appended to a ligand or pharmacophore, it allows for UV light-induced covalent modification of a biological target .
Mode of Action
3-(3H-diazirin-3-yl)propanoic acid is a trifunctional building block that contains a light-activated diazirine, an alkyne tag, and a carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This interaction with its targets leads to changes that can be studied for downstream applications via the alkyne tag .
Biochemical Pathways
It is used in chemical biology experiments to discover optimal probes . Therefore, the affected pathways and their downstream effects would depend on the specific ligand or pharmacophore to which the compound is appended.
Pharmacokinetics
As a research compound, it is primarily used in vitro for chemical biology experiments
Result of Action
The molecular and cellular effects of 3-(3H-diazirin-3-yl)propanoic acid’s action would depend on the specific biological target being studied. As a chemical probe, it allows for the study of protein-protein interactions and protein-ligand interactions . The UV light-induced covalent modification of the target can provide valuable insights into the function and behavior of the target in a biological context .
Action Environment
The action, efficacy, and stability of 3-(3H-diazirin-3-yl)propanoic acid can be influenced by various environmental factors. For instance, the compound’s activity is dependent on UV light exposure . Additionally, factors such as temperature, pH, and the presence of other biological molecules could potentially influence its action.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The 3-(3H-diazirin-3-yl)propanoic acid is a light-activated compound . When exposed to ultraviolet light, it undergoes a photochemical reaction . This property makes it a valuable tool in biochemical studies, particularly in the investigation of protein-protein and protein-ligand interactions . The specific enzymes, proteins, and other biomolecules that 3-(3H-diazirin-3-yl)propanoic acid interacts with are not mentioned in the available resources.
Cellular Effects
Given its role as a photo-crosslinking agent, it can be inferred that it may influence cell function by forming covalent bonds with cellular biomolecules upon UV light activation .
Molecular Mechanism
The molecular mechanism of 3-(3H-diazirin-3-yl)propanoic acid involves its transformation under UV light. The compound can form covalent bonds with nearby biomolecules upon UV light activation . This allows it to create a ‘snapshot’ of the molecular interactions at the moment of irradiation .
Propiedades
IUPAC Name |
3-(3H-diazirin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-4(8)2-1-3-5-6-3/h3H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTAAFAABLOIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2864824.png)
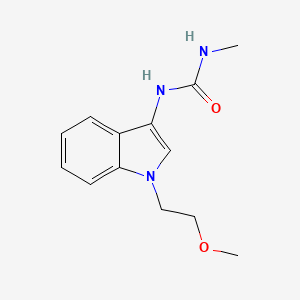

![1-[4-(4-Methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B2864828.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline](/img/structure/B2864829.png)
![1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2864831.png)
![potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2864833.png)
![2-Chloro-6-ethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B2864834.png)
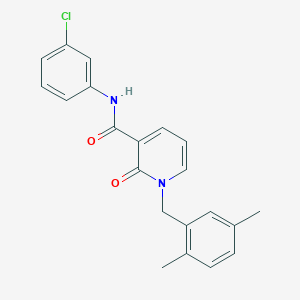
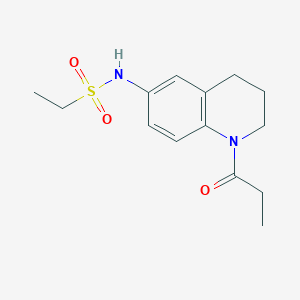
![N-((1-isopropylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2864840.png)
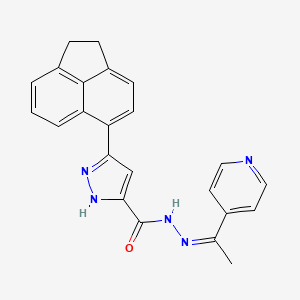
![4-(azepan-1-ylsulfonyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2864843.png)
![1-[2-(4-Methylphenyl)ethenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2864845.png)